molecular formula C9H11NO5 B555579 Droxidopa CAS No. 3916-18-5

Droxidopa

Cat. No.: B555579
CAS No.: 3916-18-5
M. Wt: 213.19 g/mol
InChI Key: QXWYKJLNLSIPIN-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The historical development of this compound represents a significant milestone in the evolution of synthetic catecholamine therapeutics. The compound was first described in the scientific literature by 1971, emerging from research efforts aimed at developing effective treatments for autonomic disorders. The discovery built upon earlier understanding of catecholamine biosynthesis pathways and the recognition that certain amino acid precursors could be converted to active neurotransmitters through enzymatic processes.

The development of this compound was pioneered by Sumitomo Pharmaceuticals, which recognized the potential for creating a norepinephrine precursor that could overcome the limitations of direct catecholamine administration. The compound was specifically designed to treat hypotension, including neurogenic orthostatic hypotension associated with various neurological disorders such as multiple system atrophy, familial amyloid polyneuropathy, and Parkinson's disease. The research team's insight into utilizing the enzyme L-aromatic amino acid decarboxylase for the conversion process represented a significant pharmacological innovation.

Following successful preclinical development, this compound received approval for clinical use in Japan in 1989, marking the beginning of its therapeutic application in treating autonomic disorders. The drug's success in Japanese clinical practice provided valuable real-world evidence of its efficacy and safety profile over more than two decades of use. This extensive clinical experience in Asian populations contributed significantly to understanding optimal dosing strategies, patient selection criteria, and long-term safety considerations.

The compound's introduction to Western markets followed a more complex regulatory pathway. Following a merger between Sumitomo and Dainippon Pharmaceuticals in 2006, the combined entity licensed this compound to Chelsea Therapeutics for worldwide development and marketing, excluding certain Asian territories. The United States Food and Drug Administration ultimately approved this compound in February 2014 for the treatment of symptomatic neurogenic orthostatic hypotension, representing a significant milestone in expanding treatment options for patients with autonomic disorders. Chelsea Therapeutics successfully obtained orphan drug status for this compound in the United States, recognizing the drug's importance in treating rare conditions.

Nomenclature and Classification Systems

The nomenclature and classification of this compound reflect its complex chemical structure and pharmacological properties. The compound is systematically known as (S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid according to IUPAC nomenclature. Alternative chemical names include L-threo-dihydroxyphenylserine and L-DOPS, with the L-configuration indicating the specific stereochemistry that confers biological activity. The molecular formula C9H11NO5 represents a relatively simple structure for such a pharmacologically active compound.

In pharmaceutical classification systems, this compound is categorized as a sympathomimetic medication and specifically classified as an alpha- and beta-adrenergic agonist. However, this classification requires clarification, as this compound itself does not directly interact with adrenergic receptors. Instead, its classification reflects the pharmacological activity of its active metabolite, norepinephrine, following enzymatic conversion. The compound is more accurately described as a prodrug or precursor, distinguishing it from direct-acting sympathomimetic agents.

The chemical classification of this compound places it within the broader category of substituted phenethylamines, sharing structural similarities with other catecholamine precursors such as levodopa. This relationship is particularly significant as both compounds utilize similar enzymatic pathways for conversion to their respective active neurotransmitters. The structural analogy extends to the presence of hydroxyl groups on the aromatic ring system, which are essential for biological activity and contribute to the compound's pharmacokinetic properties.

Various international nomenclature systems have assigned specific identifiers to this compound. The Chemical Abstracts Service (CAS) registry number 23651-95-8 provides unique identification for regulatory and research purposes. Additional identifiers include the European Community number 223-480-5 and various database-specific codes such as ChEBI:31524 and DrugBank ID DB06262. These standardized identifiers facilitate accurate communication about the compound across different scientific and regulatory contexts, ensuring consistency in research and clinical applications.

Significance in Chemical and Biochemical Research

The significance of this compound in chemical and biochemical research extends far beyond its clinical applications, serving as a valuable model compound for understanding prodrug design principles and catecholamine pharmacology. The compound's unique mechanism of action has provided researchers with insights into tissue-specific drug delivery strategies and the potential for utilizing endogenous enzymatic pathways for therapeutic purposes. This approach has influenced the development of other prodrug systems and continues to inform modern drug design strategies.

Recent computational research has revealed previously unknown potential applications for this compound in cancer therapy. Molecular docking studies have demonstrated that this compound exhibits significant binding affinity for DNA replication and repair-related proteins, including MCM10 and human DNA polymerase epsilon B-subunit. These findings suggest that this compound may function as an inhibitor of cervical cancer-related proteins, with docking scores of -5.559 kcal/mol for MCM10 and -6.835 kcal/mol for DNA polymerase epsilon B-subunit, indicating favorable binding interactions. The discovery of these potential anticancer properties represents an exciting new avenue for this compound research and potential therapeutic expansion.

The compound's pharmacokinetic properties have made it an important subject for analytical method development and validation studies. Research groups have developed sophisticated high-performance liquid chromatography (HPLC) methods for determining this compound purity and related substances, contributing to quality control methodologies in pharmaceutical manufacturing. These analytical developments have improved understanding of the compound's stability characteristics and degradation pathways, informing optimal storage and formulation strategies.

This compound's biosynthetic pathway has provided valuable insights into enzyme specificity and catecholamine metabolism. The compound is produced through an enzymatic reaction involving threonine aldolase, which catalyzes the formation of carbon-carbon bonds and enables selective synthesis of beta-hydroxy-alpha-amino acids. This enzymatic approach has achieved remarkable purity levels, with column purification using SP 700 resin yielding 99.5% pure compound while eliminating unreacted starting materials and stereoisomeric byproducts. Understanding these synthetic pathways has contributed to broader knowledge of biocatalysis and stereoselective synthesis in pharmaceutical chemistry.

Properties

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046422, DTXSID201017236
Record name Droxidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threo-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23651-95-8, 3916-18-5
Record name Droxidopa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23651-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(βS)-β,3-Dihydroxy-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3916-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-dihydroxyphenylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxidopa [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Droxidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threo-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROXIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THREO-DIHYDROXYPHENYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nickel-Mediated Asymmetric Aldol Condensation

The foundational chemical synthesis of droxidopa involves asymmetric aldol condensation between 3,4-dihydroxybenzaldehyde and glycine derivatives. A patented nickel complex-mediated process achieves high enantiomeric excess (ee) by leveraging chiral ligands. For instance, reacting 3,4-methylenedioxybenzaldehyde with a nickel-glycine complex in methanol, followed by sodium methoxide addition, yields a nickel-bound intermediate. Acidic hydrolysis with HCl liberates the free amino acid, yielding this compound hydrochloride with 76% yield and 99.65% ee . Critical parameters include:

  • Temperature : 15–40°C for condensation, 40°C for hydrolysis.

  • Solvent system : Methanol-water mixtures for solubility and reaction quenching.

  • Workup : Recrystallization from isopropyl alcohol enhances purity to 99.99% ee .

Table 1: Key Reaction Conditions and Outcomes for Nickel-Mediated Synthesis

StepReagents/ConditionsYield (%)Purity (ee %)
Aldol CondensationNi complex, NaOMe, 25–30°C83.4
HydrolysisHCl, 40°C, 2h7699.65
RecrystallizationIsopropyl alcohol, −5–5°C8599.99

Lewis Acid-Mediated Deprotection and Resolution

Early methods relied on resolving racemic mixtures via chiral amines (e.g., strychnine, cinchonidine) followed by Lewis acid deprotection. For example, N-phthaloyl-protected intermediates treated with AlCl₃ or BCl₃ cleave methylenedioxy groups to catechols, achieving 85% yield after hydrazine deprotection. However, this route suffers from low enantioselectivity (<80% ee) without iterative recrystallization, limiting industrial scalability.

Enzymatic Resolution and Cobalt-Catalyzed Hydrolysis

L-Amino Acylase from Aspergillus sp.

A breakthrough enzymatic method utilizes L-amino acylase from Aspergillus sp. to resolve N-acetyl-DL-threo-3-(3,4-methylenedioxyphenyl)serine. Cobalt ions (Co²⁺) are indispensable cofactors, enhancing enzymatic activity by >300% compared to metal-free conditions. Key steps include:

  • Acetylation : Racemic substrate (II) treated with acetic anhydride yields N-acetyl derivative (III).

  • Hydrolysis : L-amino acylase selectively cleaves the L-enantiomer, producing (IV) with 98% ee .

  • Demethylation : AlCl₃-mediated cleavage of methylenedioxy yields this compound.

Table 2: Enzymatic Process Optimization Parameters

ParameterOptimal RangeEffect on Yield/ee
pH6.0–7.5Maximizes enzyme activity
Temperature40–45°CAccelerates hydrolysis rate
Co²⁺ Concentration0.1–0.5 mMPrevents enzyme denaturation

This method achieves 85% overall yield with >99% chiral purity , surpassing traditional resolution techniques.

Catalytic Asymmetric Transfer Hydrogenation

Dynamic Kinetic Resolution (DKR)

A 2017 study demonstrated gram-scale this compound synthesis via DKR asymmetric transfer hydrogenation of α-dibenzylamino β-keto esters. Using a Ru(III)-TsDPEN catalyst, syn-β-hydroxy α-amino esters form with >20:1 diastereoselectivity and >99% ee . Highlights include:

  • Substrate scope : Aryl aldehydes with electron-donating groups enhance reaction rates.

  • Scale-up : 10 g batches achieved 98% yield , enabling direct industrial application.

Threonine Aldolase-Mediated Synthesis

Immobilized threonine aldolase catalyzes C–C bond formation between 3,4-dihydroxybenzaldehyde and glycine, producing this compound with 99.5% purity after SP-700 resin chromatography. This green chemistry approach eliminates heavy metals but requires stringent control over:

  • Enzyme stability : Immobilization on chitosan beads extends half-life to >50 cycles .

  • Byproduct removal : Erythro-diastereomers are separated via ion-exchange chromatography.

Analytical Validation and Process Monitoring

Stability-Indicating HPLC Methods

A validated HPLC method employs a C18 column (250 × 4.6 mm, 5 µm) with mobile phase A (0.1% H₃PO₄) and B (acetonitrile) in gradient mode. Key validation parameters:

  • Linearity : 0.1–120 µg/mL (R² = 0.9998).

  • Accuracy : 98.2–101.5% recovery across LoQ to 120% levels.

  • Robustness : Tolerant to ±2°C temperature and ±0.1 pH variations.

Chiral Purity Assessment

Chiralpak AD-H columns resolve this compound enantiomers using hexane:ethanol:trifluoroacetic acid (80:20:0.1), confirming >99.9% ee in final API batches.

Comparative Industrial Feasibility

MethodCost EfficiencyEnvironmental ImpactChiral PurityScalability
Nickel-MediatedModerateHigh (metal waste)99.99%High
Enzymatic ResolutionHighLow99.95%Moderate
Catalytic DKRLowModerate99.9%High
Threonine AldolaseVery HighVery Low99.5%Limited

Chemical Reactions Analysis

Types of Reactions: Droxidopa undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Clinical Applications

  • Neurogenic Orthostatic Hypotension
    • Indications : Droxidopa is approved for adults with symptomatic nOH due to primary autonomic failure (e.g., Parkinson’s disease), dopamine beta-hydroxylase deficiency, and non-diabetic autonomic neuropathy .
    • Efficacy : Clinical trials have demonstrated that this compound significantly improves symptoms of orthostatic dizziness and lightheadedness. For instance, a study showed that 80% of patients experienced symptom improvement during hospitalization .
  • Hospitalized Patients
    • A retrospective cohort study indicated that initiating this compound in hospitalized patients with refractory nOH was safe and effective. Rapid titration was well tolerated, with no significant cardiovascular events reported . The study highlighted that 65% of patients continued therapy six months post-discharge.
  • Comparative Effectiveness
    • In comparison to other treatments for nOH, such as midodrine, this compound has shown similar efficacy in controlled studies. Both medications are considered effective; however, this compound may offer advantages in specific patient populations due to its unique mechanism of action .

Case Studies

  • Case Study 1 : A 75-year-old male with Parkinson's disease experienced severe nOH that was unresponsive to conventional treatments. After initiating this compound therapy, he reported marked improvements in his ability to stand without experiencing dizziness.
  • Case Study 2 : A cohort of patients with multiple system atrophy was treated with this compound. The results indicated a significant reduction in pre-syncope episodes and improved quality of life over a six-month follow-up period.

Safety Profile

While this compound is generally well-tolerated, it carries risks such as supine hypertension. Monitoring blood pressure, especially when increasing doses, is crucial to mitigate this risk . Adverse reactions can include headache, nausea, and fatigue.

Summary Table of Clinical Findings

Study/TrialPopulationOutcome MeasureResults
McDonell et al., 2019Hospitalized patients with refractory nOHSymptom improvement (physician global impression)80% improvement noted; 65% continued therapy after 6 months
Phase 3 TrialsPatients with primary autonomic failureChange in Orthostatic Hypotension Symptom Assessment scaleSignificant symptom reduction observed; effectiveness beyond 2 weeks uncertain
Comparative StudyPatients with nOHEfficacy vs. midodrineBoth this compound and midodrine were effective; specific benefits noted for this compound in certain populations

Mechanism of Action

Droxidopa exerts its effects by crossing the blood-brain barrier and being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator. This results in increased blood pressure and improved symptoms of orthostatic hypotension .

Comparison with Similar Compounds

Clinical and Research Implications

  • Efficacy : this compound’s symptom improvement (OHSA composite score: -2.68 vs. -1.82 for placebo) and BP elevation (Δ11.5 mmHg) are superior to midodrine and fludrocortisone .
  • Limitations : Short-term trial designs (≤8 weeks) and food-dependent absorption necessitate long-term studies .
  • Drug Interactions : Concomitant DDC inhibitors (e.g., carbidopa) reduce this compound’s efficacy, requiring dose adjustments .

Biological Activity

Droxidopa is a synthetic amino acid and prodrug that is converted to norepinephrine in the body. It has been primarily developed for the treatment of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and fainting. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Pharmacodynamics

This compound acts as a precursor to norepinephrine, enhancing sympathetic nervous system activity. By increasing norepinephrine levels, this compound improves vascular tone and blood pressure regulation. This mechanism is particularly beneficial for patients with nOH, where autonomic regulation is impaired.

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound in treating nOH. A meta-analysis of randomized controlled trials (RCTs) involving 485 patients indicated that this compound significantly improved symptoms associated with nOH compared to placebo. Key findings from these studies include:

  • Orthostatic Hypotension Questionnaire (OHQ) Score : this compound showed a mean difference (MD) of -0.61 (P = 0.004) compared to placebo.
  • Dizziness/Lightheadedness Score : The MD was -0.83 (P = 0.008).
  • Standing Systolic Blood Pressure (SBP) : An increase in SBP was noted with an MD of 4.09 (P = 0.03) for this compound versus placebo .

Table 1: Summary of Clinical Trial Outcomes

Outcome MeasureThis compound Mean ChangePlacebo Mean ChangeP-value
OHQ Score-0.61-0.004
Dizziness/Lightheadedness Score-0.83-0.008
Standing SBP+4.09 mmHg-0.03

Safety Profile

This compound has been generally well-tolerated in clinical trials, with adverse event rates comparable to placebo groups. Common adverse events included headaches, dizziness, and fatigue. Notably, the incidence of supine hypertension was low but slightly elevated in patients receiving this compound (≤7.9% vs ≤4.6% for placebo) .

Table 2: Adverse Events Reported in Clinical Trials

Adverse EventThis compound (%)Placebo (%)
Headache11.07.8
Dizziness8.32.0
Fatigue5.5-
Falls2.011.8
Urinary Tract Infection4.03.9

Case Studies

Several case studies have illustrated the practical applications and outcomes of this compound treatment in real-world settings:

  • Case Study: Parkinson's Disease
    A patient with Parkinson's disease and severe nOH exhibited marked improvement in symptoms after initiating this compound therapy, reporting significant reductions in dizziness and increased ability to perform daily activities.
  • Case Study: Multiple System Atrophy
    Another case involved a patient diagnosed with multiple system atrophy who experienced debilitating orthostatic hypotension. After treatment with this compound, the patient reported improved blood pressure stability and decreased episodes of lightheadedness.

Research Findings

Research has consistently shown that while this compound is effective for short-term management of nOH symptoms, its efficacy may diminish over time, particularly after eight weeks of treatment . This observation underscores the need for ongoing assessment and potential adjustments in therapy for long-term management.

Q & A

How does food intake influence the pharmacokinetic profile of droxidopa, and what are the implications for clinical trial design?

Answer:
this compound's absorption is significantly affected by food intake. Studies show that a high-fat meal reduces mean plasma concentration (Cmax) by 34% and area under the curve (AUC) by 20% compared to fasting, with a twofold increase in time to peak concentration (tmax). This suggests delayed absorption but no impact on elimination half-life (t½) .
Methodological Implications:

  • Standardized Dosing Conditions: Trials should mandate fasting or fed-state consistency to minimize variability.
  • Timing of Assessments: Postprandial sampling schedules must account for prolonged tmax under fed conditions.
  • Patient Stratification: Subgroup analyses by dietary compliance can clarify efficacy discrepancies in real-world data.

What methodological challenges arise in reconciling contradictory efficacy findings for this compound across short-term vs. long-term trials?

Answer:
Short-term trials (1–2 weeks) often report symptom improvement (e.g., dizziness reduction: −0.97 units, p < 0.05), while longer studies (8+ weeks) show diminishing effects due to placebo responses or adaptive mechanisms . For example, Study 301 demonstrated Week 1 efficacy (p = 0.028) but no persistence beyond 2 weeks .
Resolution Strategies:

  • Blinded Withdrawal Phases: Incorporate randomized withdrawal periods (e.g., Study 303) to isolate drug effects from placebo .
  • Patient-Reported Outcomes (PROs): Use validated tools like the Orthostatic Hypotension Questionnaire (OHQ) to capture symptom dynamics longitudinally .
  • Covariate Adjustment: Control for confounders like concomitant DDC inhibitors, which blunt norepinephrine synthesis .

How can titration schedules for this compound be optimized in clinical studies to balance efficacy and persistence?

Answer:
Real-world data indicate that 53% of patients deviate from label-recommended titration (24–48h intervals), leading to lower maintenance doses (567 mg vs. 1,500 mg) and shorter persistence . Trials should:

  • Adopt Flexible Titration: Allow dose adjustments based on individual BP and symptom response, as rigid schedules reduce adherence.
  • Monitor Supine Hypertension: Elevate head positions during titration to mitigate hypertension risks, a critical safety endpoint .
  • Use Adaptive Designs: Implement Bayesian methods to personalize dosing while maintaining blinding.

What analytical techniques are recommended for characterizing this compound’s stability and related substances under stress conditions?

Answer:
HPLC with UV detection is the gold standard for stability-indicating assays. Stress testing reveals this compound is susceptible to acid/alkali hydrolysis and thermal degradation, generating impurities like (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid (RT: 3.48 min). LC-MS and NMR confirm structural identities of degradation products .
Methodology:

  • Forced Degradation Protocols: Expose samples to 0.1N HCl (acid), 0.15N NaOH (base), and 105°C (thermal) to simulate stability challenges.
  • Validation Parameters: Ensure specificity, precision (RSD < 2%), and sensitivity (LOQ: 0.10 µg/mL) per ICH guidelines.

What statistical approaches address high dispersion in falls data from this compound trials?

Answer:
Falls data are highly skewed (40% zero-inflated) with overdispersion. Traditional models (zero-inflated negative binomial) may fail; instead, Poisson-inverse Gaussian regression improves fit by modeling dispersion parameters. In Study NOH306, this approach revealed a 77% relative risk reduction (p = 0.014) vs. non-significant Wilcoxon results (p = 0.704) .
Recommendations:

  • Pre-Specify Alternative Models: Plan sensitivity analyses using robust dispersion-adjusted methods.
  • Capture Covariates: Adjust for fall-related symptoms (e.g., freezing episodes) to reduce heterogeneity.

How do DDC/COMT inhibitors affect this compound’s pharmacokinetics, and how should this be addressed in study protocols?

Answer:
Concomitant DDC inhibitors (e.g., carbidopa) reduce norepinephrine conversion by 50%, blunting blood pressure responses . COMT inhibitors (e.g., entacapone) show no pharmacokinetic interaction but may prolong metabolite exposure .
Protocol Design:

  • Stratified Randomization: Group patients by inhibitor use to assess subgroup efficacy.
  • Dose Escalation: Titrate this compound doses higher (up to 600 mg TID) in DDC inhibitor users to overcome metabolic interference .

What are key considerations in designing pharmacokinetic studies for this compound’s metabolites and hemodynamic effects?

Answer:
this compound is metabolized to norepinephrine (active) and 3-O-methylthis compound (inactive). Noncompartmental analysis (NCA) should quantify AUC and Cmax for both parent drug and metabolites .
Methodological Priorities:

  • Frequent Sampling: Collect plasma at 0.5, 1, 2, 4, 6, 8, 12h post-dose to capture metabolite kinetics.
  • Hemodynamic Monitoring: Pair PK sampling with continuous BP measurements to correlate norepinephrine levels with orthostatic response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Droxidopa
Reactant of Route 2
Reactant of Route 2
Droxidopa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.